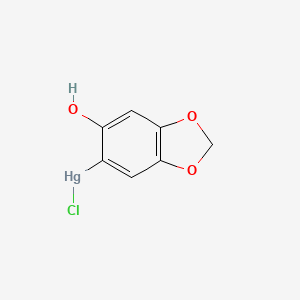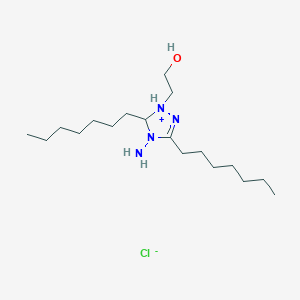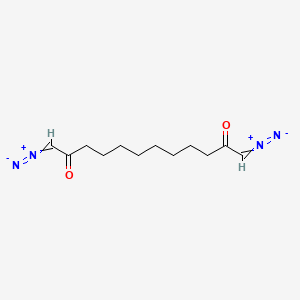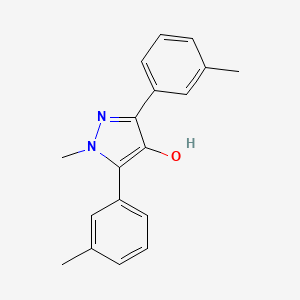
2,4-Dimethylhexa-1,3-dien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylhexa-1,3-dien-5-yne is an organic compound with the molecular formula C₈H₁₀. It is characterized by the presence of two methyl groups, two double bonds, and one triple bond within its structure. This compound is part of the conjugated dienes family, which are known for their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylhexa-1,3-dien-5-yne typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 2,4-hexadiene with acetylene under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the triple bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylhexa-1,3-dien-5-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,4-Dimethylhexa-1,3-dien-5-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylhexa-1,3-dien-5-yne involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electrophilic addition reactions, where it can form stable carbocation intermediates. These intermediates can then undergo further reactions to produce various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylhexa-1,5-dien-3-yne: Similar structure but with different positioning of double and triple bonds.
2,4-Hexadiene: Lacks the triple bond present in 2,4-Dimethylhexa-1,3-dien-5-yne.
1,3-Hexadiene: Similar diene structure but without the methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, along with the presence of methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
61272-04-6 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
2,4-dimethylhexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3 |
Clé InChI |
BCSLQJSLCRMLTP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)




![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)


